2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC15701147
Molecular Formula: C35H37NO6
Molecular Weight: 567.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H37NO6 |
|---|---|
| Molecular Weight | 567.7 g/mol |
| IUPAC Name | 2-phenoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C35H37NO6/c1-23-31(34(38)41-18-17-40-26-13-9-6-10-14-26)32(33-27(36-23)20-35(2,3)21-28(33)37)25-15-16-29(30(19-25)39-4)42-22-24-11-7-5-8-12-24/h5-16,19,32,36H,17-18,20-22H2,1-4H3 |
| Standard InChI Key | BLBSDZHGUHNBHE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC5=CC=CC=C5 |
Introduction
2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a hexahydroquinoline core, which is pivotal in various pharmaceutical applications due to its diverse biological activities and structural versatility. This compound integrates multiple functional groups, including phenoxyethyl, benzyloxy, and methoxyphenyl substituents, enhancing its chemical reactivity and potential therapeutic applications.
Synthesis and Manufacturing
The synthesis of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. For large-scale production, batch or continuous flow reactors may be employed to optimize efficiency and cost-effectiveness while ensuring high yields and purity through methods such as recrystallization or chromatography.
Synthesis Steps
-
Initial Preparation: The process begins with the preparation of the hexahydroquinoline core.
-
Substitution Reactions: Introduction of the phenoxyethyl, benzyloxy, and methoxyphenyl substituents.
-
Purification: Final purification steps involve recrystallization or chromatography to achieve high purity.
Biological Activities and Potential Applications
This compound has been studied for its potential antimicrobial and anticancer properties. The mechanisms of action involve interactions with specific molecular targets such as enzymes or receptors, potentially modulating their activity and leading to therapeutic effects.
Research Findings and Future Directions
Research continues to explore the efficacy of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate in therapeutic applications as well as its role in drug design due to its unique structural characteristics. Further studies are needed to fully elucidate its biological activities and optimize its therapeutic potential.
Future Research Directions
-
In Vivo Studies: Conducting in vivo studies to assess the compound's efficacy and safety in animal models.
-
Mechanistic Studies: Investigating the detailed mechanisms of action at the molecular level.
-
Derivative Synthesis: Designing and synthesizing derivatives with improved pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume